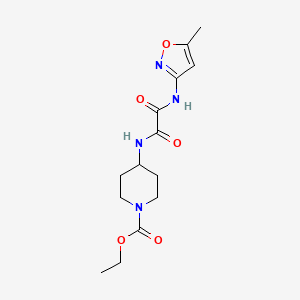

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate

描述

属性

IUPAC Name |

ethyl 4-[[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O5/c1-3-22-14(21)18-6-4-10(5-7-18)15-12(19)13(20)16-11-8-9(2)23-17-11/h8,10H,3-7H2,1-2H3,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSNUCJLRYSDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.

Amidation Reaction: The isoxazole derivative is then reacted with an appropriate amine to form the amide linkage.

Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.

Esterification: Finally, the ethyl ester group is added via esterification of the carboxylic acid intermediate.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation Products: Oxo derivatives of the isoxazole ring.

Reduction Products: Alcohol derivatives of the carbonyl groups.

Substitution Products: Various substituted piperidine derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. This property positions it as a candidate for developing new antibiotics, particularly against resistant strains .

Pharmacological Applications

2.1 Neurological Disorders

this compound has been explored for its neuroprotective effects. Studies suggest that it may aid in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

2.2 Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. In animal models, it has been shown to reduce inflammation markers and improve joint function .

Research Tool

3.1 Chemical Biology

In chemical biology, this compound serves as a valuable tool for studying protein interactions and cellular pathways due to its unique structural features. It can be utilized in the development of biosensors or as a probe in various biochemical assays .

Case Studies and Research Findings

作用机制

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoxazole moiety is known to mimic natural substrates of certain enzymes, thereby inhibiting their activity. The piperidine ring can enhance the binding affinity to these targets, while the ethyl ester group improves the compound’s bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs sharing key structural motifs:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

The 5-methylisoxazole moiety offers metabolic resistance over simpler amide-linked groups (e.g., dioxoisoindolinyl in ), which could reduce susceptibility to enzymatic degradation.

Synthetic Utility: The analog in was synthesized via a β-C–H carbonylation pathway, yielding a β-lactam precursor.

Biological Relevance: Piperidine-carboxylate derivatives are frequently explored as kinase inhibitors (e.g., PI3K/mTOR) or antimicrobial agents.

生物活性

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 336.36 g/mol

- CAS Number : Not widely reported but can be identified through its structural components.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Nitric Oxide Production : The compound has been shown to facilitate the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, including vasodilation and immune response modulation .

- Anti-inflammatory Effects : It enhances the synthesis of pro-inflammatory mediators such as IL6 and IL8, suggesting a role in inflammatory pathways . This could be beneficial in conditions where modulation of inflammation is required.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, mediated through the induction of apoptosis in cancer cells. This is hypothesized to be linked to its ability to modulate NO levels, which can influence tumor microenvironments .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

- Study on Nitric Oxide Mediated Effects : A study published in PubMed explored the role of NO in macrophages treated with the compound, revealing enhanced tumoricidal activity against various cancer cell lines .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced markers of inflammation, supporting its potential therapeutic use in inflammatory diseases .

- Antitumor Efficacy : A recent investigation demonstrated that the compound could inhibit tumor growth in xenograft models by promoting apoptosis and reducing cell proliferation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。